molecular formula C12H10N2O6 B2593985 [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid CAS No. 2257-68-3

[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid

Cat. No.: B2593985
CAS No.: 2257-68-3
M. Wt: 278.22
InChI Key: HGZNBABOHXYKHC-UHFFFAOYSA-N
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Description

[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid is a complex organic compound with a unique structure that includes a phthalazinone core and carboxymethoxy and acetic acid functional groups

Scientific Research Applications

Chemistry

In chemistry, [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structure can mimic certain biological molecules, making it useful in biochemical research.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Biochemical Analysis

Biochemical Properties

[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This interaction suggests that this compound may influence glucose metabolism and related biochemical pathways. Additionally, it may interact with other proteins involved in oxidative stress responses, given its structural similarity to other known biochemical modulators.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For instance, this compound can modulate the expression of genes related to antioxidant defenses, thereby impacting cellular metabolism and overall cell function . Its role in modulating gene expression highlights its potential as a therapeutic agent in conditions characterized by oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of aldose reductase, thereby reducing the conversion of glucose to sorbitol and mitigating the accumulation of sorbitol in cells . This inhibition can prevent cellular damage associated with hyperglycemia. Additionally, this compound may influence other molecular pathways by modulating enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over time . Long-term studies indicate that this compound can sustain its biochemical activity, making it a reliable agent for prolonged experimental use. Its effects on cellular function may vary depending on the duration of exposure, with potential cumulative impacts on gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects on glucose metabolism and oxidative stress markers . At higher doses, there may be threshold effects leading to toxicity or adverse reactions. These adverse effects could include disruptions in normal cellular functions and metabolic imbalances. Therefore, careful dosage optimization is crucial for its therapeutic application.

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily affects the polyol pathway by inhibiting aldose reductase This inhibition reduces the flux of glucose through this pathway, thereby decreasing the production of sorbitol and its associated osmotic stress

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure its effective localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes like aldose reductase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. Understanding its subcellular distribution helps in elucidating its precise mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the carboxymethoxy group and the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: These compounds share the phthalazinone core and may have similar chemical properties.

    Carboxymethoxy derivatives: These compounds contain the carboxymethoxy group and may have similar reactivity.

    Acetic acid derivatives: These compounds contain the acetic acid moiety and may have similar applications.

Uniqueness

[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for research and industrial applications, as it can offer advantages over other similar compounds in terms of reactivity, stability, and functionality.

Properties

IUPAC Name

2-[4-(carboxymethoxy)-1-oxophthalazin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6/c15-9(16)5-14-12(19)8-4-2-1-3-7(8)11(13-14)20-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZNBABOHXYKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)O)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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